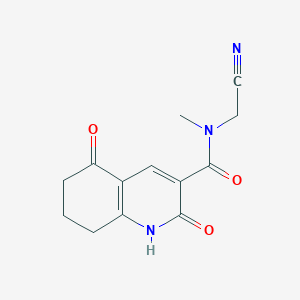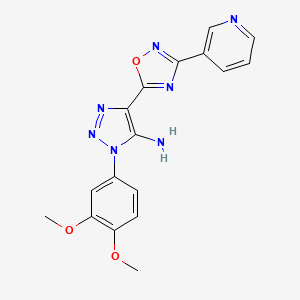
Methyl 2-amino-4-chlorobutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO2 . It is a derivative of butanoic acid, specifically a methyl ester with an amino and a chloro substituent .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chlorobutanoate;hydrochloride” consists of a butanoate backbone with a methyl ester group at one end, a chloro substituent on the fourth carbon, and an amino group on the second carbon .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives are explored for their potential in molecular docking, indicating their role in inhibiting growth factors and possessing biological activities. Studies reveal their vibrational bands, molecular stability through NBO analysis, and nonlinear optical materials potential through dipole moment and hyperpolarizability assessments. These compounds are also studied for their electronic and optical properties, suggesting their importance in pharmacological research (Vanasundari et al., 2018).
Biosynthesis Pathways
Research into the biosynthesis of certain neurotoxins in cyanobacteria has implicated similar compounds in the formation of neurotoxic diaminomonocarboxylic acids. Understanding these pathways is crucial for addressing environmental sources of neurotoxins and their potential impacts on health (Nunn & Codd, 2017).
Electrochemical Oxidation
Studies on electrochemical oxidation processes, particularly in the degradation of organic pollutants, have investigated compounds related to Methyl 2-amino-4-chlorobutanoate hydrochloride. These studies aim to understand the degradation mechanisms of pollutants and the efficiency of various anodic materials in these processes, highlighting the environmental applications of these compounds (Santos et al., 2020).
Enzymatic Reduction
Research on the stereoselective reduction of β-keto esters by specific fungi demonstrates the production of key chiral intermediates with high optical purity, crucial for synthesizing pharmaceuticals. These findings underline the importance of Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives in developing enantioselective synthesis methods for drug production (Patel et al., 1992).
Pharmaceutical Preservative and Sedative Hypnotic Studies
Chlorobutanol, a derivative, is extensively studied for its roles as a chemical preservative and sedative hypnotic, demonstrating the broad pharmaceutical applications of these compounds. Investigations into its mechanism of action, particularly its effects on voltage-gated sodium channels, provide insights into its analgesic properties and potential side effects (Kracke & Landrum, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-4-chlorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCRPOSFPLWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chlorobutanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)


![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)
![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)
![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)